molecular formula C19H17NO6S B2875648 Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 896366-86-2

Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2875648
CAS No.: 896366-86-2
M. Wt: 387.41
InChI Key: OQTRQIRZZDYVBQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and benzamido groups in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of Benzamido Group: The benzamido group can be introduced by reacting the benzofuran derivative with 2-(methylsulfonyl)benzoic acid chloride in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Biological Studies: It can be used in studies to understand the interaction of benzofuran derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: The compound can be utilized in chemical biology to probe cellular pathways and mechanisms.

    Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate is likely to involve interaction with specific molecular targets such as enzymes or receptors. The benzofuran moiety can intercalate with DNA or interact with proteins, while the benzamido group may enhance binding affinity and specificity. The methylsulfonyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate: can be compared with other benzofuran derivatives such as:

Uniqueness

The unique combination of benzofuran, benzamido, and methylsulfonyl groups in this compound distinguishes it from other similar compounds. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-[(2-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c1-3-25-19(22)17-16(12-8-4-6-10-14(12)26-17)20-18(21)13-9-5-7-11-15(13)27(2,23)24/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTRQIRZZDYVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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